CID 57375614

货号 B8533728

分子量: 88.020 g/mol

InChI 键: FFNKZSVHHUBFHT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US05672702

Procedure details

To a suspension of 13.6 g (0.1 mol) of benzofuroxan in a mixture of 40 ml of methanol and 40 ml of water at 20° C. are added in portions 17.2 g (0.2 mol) of disodium cyanamide. In the course of addition, the temperature rises to 50° C.-60° C. and the solution assumes a blue-violet color. It is stirred for a further 40 minutes at about 60° C. and the precipitate which separates out is then removed by filtration from the mother liquor, which is retained and processed further. The precipitate is dissolved in water, the solution is filtered and the filtrate is acidified with acetic acid, whereupon 12.5 g of 3-amino-1,2,4-benzotriazine-1,4,-di-N-oxide (71% of theory) separates out in the form of reddish-golden crystals which melt, with decomposition, at 220° C. On acidifying the mother liquor with acetic acid, a further 3.2 g (18% of theory) of 3-amino-1,2,4-benzotriazine is obtained and after re-crystallization from dimethylformamide, this material melts, with decomposition, at 220° C. Total yield reported is: 89% of theory.

Yield

18%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH:9]=[CH:8][C:7]2[C:3](=[N:4]O[N+:6]=2[O-])[CH:2]=1.[N:11]#[C:12][NH2:13].[Na].[Na]>CO.O>[NH2:13][C:12]1[N:11]=[N:6][C:7]2[CH:8]=[CH:9][CH:1]=[CH:2][C:3]=2[N:4]=1 |f:1.2.3,^1:13,14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

13.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=NO[N+](=C2C=C1)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

17.2 g

|

|

Type

|

reactant

|

|

Smiles

|

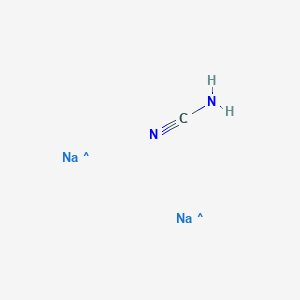

N#CN.[Na].[Na]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

It is stirred for a further 40 minutes at about 60° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In the course of addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rises to 50° C.-60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitate which separates out is then removed by filtration from the mother liquor, which

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The precipitate is dissolved in water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solution is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separates out in the form of reddish-golden crystals which melt, with decomposition, at 220° C

|

Outcomes

Product

Details

Reaction Time |

40 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1N=NC2=C(N1)C=CC=C2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.2 g | |

| YIELD: PERCENTYIELD | 18% | |

| YIELD: CALCULATEDPERCENTYIELD | 21.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |